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Compound of Interest

Compound Name: BAZ2-ICR

Cat. No.: B605963

For researchers, scientists, and drug development professionals investigating the role of
BAZ2A and BAZ2B bromodomains in health and disease, the selection of a suitable chemical
probe is critical. This guide provides an objective comparison of two widely used inhibitors,
BAZ2-ICR and GSK2801, focusing on their biochemical and cellular activities, selectivity, and
pharmacokinetic properties, supported by experimental data.

Mechanism of Action

Both BAZ2-ICR and GSK2801 are potent and selective inhibitors of the BAZ2A and BAZ2B
bromodomains.[1][2][3][4] These bromodomains are "reader" domains that recognize and bind
to acetylated lysine residues on histone tails, thereby recruiting chromatin remodeling
complexes to specific genomic loci. BAZ2A, for instance, is a key component of the Nucleolar
Remodeling Complex (NoRC), which is involved in the silencing of ribosomal RNA genes.[5][6]
By competitively binding to the acetyl-lysine binding pocket of the BAZ2 bromodomains, BAZ2-
ICR and GSK2801 disrupt this interaction, leading to alterations in chromatin structure and
gene expression.[7][8]
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Caption: Mechanism of BAZ2A/B Inhibition.

Quantitative Data Comparison

The following tables summarize the key quantitative data for BAZ2-ICR and GSK2801 based
on various experimental assays.

ble 1: In Vi indi ini

IC50 (nM,
Compound Target Kd (nM, ITC)

AlphaScreen)
BAZ2-ICR BAZ2A 109[2][3] 130[2][3][9]
BAZ2B 170[2][3] 180[2][3][9]
GSK2801 BAZ2A 257[1][4][5][71[8][10]
BAZ2B 136[1][4][5][71[8][10]

Table 2: Selectivity Profile Against Other Bromodomains
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Selectivity over

Compound Off-Target Kd (uM, ITC
s < (u ) BAZ2A/B
BAZ2-ICR CECR2 1.55[2][6] 10-15 fold[2][3][9]
No significant >100-fold over many
BRD9 interaction other
reported[11] bromodomains[2][3][9]
Lower affinity
GSK2801 BRD9 1.1-1.2[5][7] o
binding[5][7]
Lower affinity
TAF1L 3.2[1][5][7]

binding[1][5][7]

Table 3: In Vivo Pharmacokinetics (Mouse)

Compound Bioavailability (F%) Clearance

Moderate (~50% of mouse

BAZ2-ICR 70%[2][3][6] liver blood flow)[3][6]

Reasonable in vivo exposure
GSK2801 _ Modest[1][5][7][8][10]
after oral dosing[1][5][7][8][10]

Experimental Protocols
Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change that occurs when two molecules interact. This
allows for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic
parameters of binding (enthalpy, AH, and entropy, AS).

Methodology: A solution of the inhibitor (e.g., BAZ2-ICR or GSK2801) is titrated into a solution
containing the target bromodomain protein. The heat released or absorbed during binding is
measured after each injection. The resulting data is fit to a binding model to calculate the
thermodynamic parameters. For both BAZ2-ICR and GSK2801, ITC was used to determine
their high-affinity binding to BAZ2A and BAZ2B.[2][5][7][8][12]
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Caption: Isothermal Titration Calorimetry Workflow.

Fluorescence Recovery After Photobleaching (FRAP)

Principle: FRAP is a microscopy technique used to measure the dynamics of fluorescently
labeled molecules within a living cell. It is used to assess the ability of a compound to displace
a target protein from its binding sites in a cellular context.

Methodology: A cell line (e.g., U20S) is transfected with a plasmid encoding a GFP-tagged
BAZ2A protein. A small region of the nucleus is photobleached using a high-intensity laser, and
the rate at which fluorescence recovers in this region is monitored. In the presence of an
effective inhibitor like BAZ2-ICR or GSK2801, the GFP-BAZ2A is displaced from chromatin,
leading to a faster recovery of fluorescence as unbound proteins can diffuse more freely.[2][3]

[A1051(6]17]8][10]
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Caption: Fluorescence Recovery After Photobleaching Workflow.

Selectivity and Off-Target Effects

A key differentiator between BAZ2-ICR and GSK2801 is their selectivity profile. While both are
highly selective for BAZ2A/B over most other bromodomains, GSK2801 exhibits some cross-
reactivity with BRD9 and TAF1L at micromolar concentrations.[5][7][11] In contrast, BAZ2-ICR
is reported to have a cleaner selectivity profile, with its most significant off-target being CECR2,
for which it still maintains a 10-15 fold selectivity.[2][3][9] Notably, in a study on triple-negative
breast cancer, BAZ2-ICR did not show any interaction with the BRD9 bromodomain, unlike
GSK2801.[11]
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Caption: Comparative Selectivity Profiles.
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Conclusion

Both BAZ2-ICR and GSK2801 are valuable chemical probes for studying the function of
BAZ2A and BAZ2B bromodomains. The choice between them may depend on the specific
experimental context.

» BAZ2-ICR offers a superior selectivity profile, making it the preferred choice for studies
where off-target effects, particularly on BRD9, are a concern.[11]

o GSK2801 is also a potent and well-characterized inhibitor. Its activity against BRD9, while an
off-target effect in some contexts, has been exploited in studies of triple-negative breast
cancer where combined inhibition of BAZ2 and BRD9 showed synergistic effects.[11]

Researchers should carefully consider the selectivity data and the biological question being
addressed when selecting the appropriate inhibitor for their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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